molecular formula C12H19N3O4S B1431214 N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide CAS No. 117846-02-3

N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide

Cat. No. B1431214
M. Wt: 301.36 g/mol
InChI Key: PFYRWZJFERNHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide” is a complex organic compound . It has been mentioned in the context of being an impurity in Ranitidine .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving this compound .

Scientific Research Applications

Synthesis and Material Properties

  • The compound has been used in the synthesis of highly water-soluble and fluorescent materials. For instance, a variant of this compound was synthesized to create a water-soluble perylene bisimide, which showed strong fluorescence and good solubility in water and other polar solvents (Boobalan, Imran, & Nagarajan, 2012).
  • Another research explored its use in the synthesis of a novel water-soluble perylene bisimide, characterized by high fluorescence and unique self-assembly into ball-like structures, differing from the expected nanowire or nanobelt formations of similar compounds (Boobalan, Imran, & Nagarajan, 2011).

Pharmacological Applications

  • A study on cholinergic properties highlighted the synthesis of N-aryl analogs of this compound. These analogs were evaluated for their potential in alleviating the cholinergic deficit characteristic of Alzheimer's disease. The compounds showed promise in inhibiting acetylcholinesterase activity and binding to cholinergic receptors (Valli, Tang, Kosh, Chapman, & Sowell, 1992).
  • Another application was seen in the synthesis of N-substituted oxadiazole derivatives incorporating this compound. These derivatives demonstrated potential anti-bacterial properties against various strains and moderate inhibition of α-chymotrypsin enzyme, with certain derivatives exhibiting remarkable antibacterial activity compared to standard drugs (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

Spectrophotometric Applications

  • In spectrophotometry, the compound was used to form an ion-pair association complex with [AuBr4], allowing for the microdetermination of gold. This showcased its potential utility in analytical chemistry for metal detection (Jasim & Al-Hamdany, 2006).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

Future Directions

The future directions for the study or use of this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18/h3-4H,5-9H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYRWZJFERNHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide

CAS RN

117846-02-3
Record name N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117846023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(((5-((DIMETHYLAMINO)METHYL)FURAN-2-YL)METHYL)SULFANYL)ETHYL)-2-NITROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUN945A63D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethyl)-2-nitroacetamide

Citations

For This Compound
1
Citations
N Sharma, S Singh RAO, PS REDDY… - Scientia …, 2011 - mdpi.com
A selective, specific and stability-indicating gradient reverse phase highperformance liquid chromatographic (HPLC) method was developed for the determination of Ranitidine in …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.